2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
2-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,1,3-trione (sulfonamide) core and a 4-fluorophenylmethyl substituent. This structural motif is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as observed in related benzothiadiazine derivatives .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-11-7-5-10(6-8-11)9-17-14(18)16-12-3-1-2-4-13(12)21(17,19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDBPLZXIBHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as flmodafinil , bisfluoromodafinil , or lauflumide , primarily targets the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is essential for maintaining normal motor function, mood, reward, and addiction.
Mode of Action
Flmodafinil acts as a weak dopamine reuptake inhibitor . This means it binds to the dopamine transporter, blocking the reuptake of dopamine into neurons and thus increasing the extracellular concentrations of dopamine. This leads to enhanced neurotransmission.
Pharmacokinetics
Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to improved bioavailability.
Biological Activity
The compound 2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , commonly referred to as Paraflutizide, is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- IUPAC Name : 6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
- Molecular Formula : C14H13ClFN3O4S2
- Molecular Weight : 395.8 g/mol
- CAS Number : 71805
Molecular Structure
The compound features a complex structure characterized by a benzothiadiazine core with various substituents that influence its biological activity.
Antiproliferative Effects
Research indicates that fluorinated benzothiadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds are metabolized within sensitive cancer cells to form reactive species that bind covalently to cellular macromolecules, leading to cell death.
- Case Study : In studies involving human breast and renal cancer cells, fluorinated benzothiadiazoles were shown to induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are crucial for their metabolic activation and subsequent antiproliferative effects .
Binding Affinity and Selectivity
The binding affinity of Paraflutizide to various receptors has been studied using advanced techniques such as X-ray fluorescence spectrometry. These studies aim to determine the therapeutic index by comparing the binding affinities of the compound to different receptors .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that Paraflutizide possesses a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in sensitive cancer cell lines through metabolic activation. |
| Anti-inflammatory | Exhibits potential anti-inflammatory properties in preclinical models. |
| Antimicrobial | Shows activity against certain bacterial strains in vitro. |
In Vitro Studies
In vitro studies have demonstrated that Paraflutizide can inhibit the growth of specific cancer cell lines without displaying a biphasic dose-response relationship. This characteristic is advantageous for its development as a chemotherapeutic agent .
In Vivo Studies
Preliminary in vivo studies suggest that Paraflutizide may reduce tumor growth in animal models. These findings warrant further investigation into its efficacy and safety profile for potential clinical applications.
Comparison with Similar Compounds
Chlorophenylmethyl Analogs
The compound 4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (CAS: 866846-92-6) replaces the fluorophenyl group with a chlorophenylmethyl moiety. Chlorine’s higher electronegativity and larger atomic radius may increase steric hindrance and alter binding affinity compared to fluorine. For example, chloro-substituted analogs exhibit reduced solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to fluorinated derivatives .
Amino-Substituted Derivatives
5-Amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (CAS: 2208047-20-3) features an amino group at position 3.
Structural Modifications in the Benzothiadiazine Ring
Chromenyl-Functionalized Analogs
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione incorporates a chromen-3-yl group. The fused chromene system introduces π-π stacking interactions, which may enhance binding to aromatic residues in enzyme active sites. However, the absence of a third sulfonyl group (1,1-dione vs.
Methoxyphenyl Derivatives
3-(4-Methoxyphenyl)-2-(2-phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (Biosynth Cat. No.: ZQB44855) substitutes the fluorophenylmethyl group with a phenylethyl chain and a methoxyphenyl ring. This derivative lacks a third sulfonyl group, reducing polarity compared to the target compound .
Pharmacological and Physicochemical Data
*Calculated using molecular formula C₁₄H₁₁F₃N₂O₃S. †Estimated based on fluorophenyl analogs.
Key Findings and Implications
Fluorine vs. Chlorine : Fluorine’s smaller size and lower polarizability may improve target selectivity compared to bulkier chloro analogs .
Substituent Positioning : Substituents at the benzothiadiazine 2- and 4-positions significantly influence solubility and metabolic pathways .
Notes
- The target compound’s exact CAS number and clinical data are unavailable in the provided evidence.
- Synthetic routes for benzothiadiazines often involve condensation of thiosemicarbazides with ketones or aldehydes, as seen in and .
Preparation Methods
Condensation Reactions with Thiadiazine Precursors
Condensation between substituted benzene derivatives and thiadiazine precursors is a foundational approach. For example, reacting an o-aminobenzenesulfonamide with a carbonyl-containing reagent under acidic conditions forms the benzothiadiazine skeleton. In the case of 2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, the synthesis begins with:
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Sulfonamide Formation : Treating 4-fluorobenzylamine with chlorosulfonic acid yields the corresponding sulfonamide.
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Cyclization : Heating the sulfonamide with ethyl chloroformate in tetrahydrofuran (THF) induces cyclization to form the benzothiadiazine core.
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Oxidation : The trione group is introduced via oxidation using potassium permanganate or hydrogen peroxide.
This method achieves moderate yields (40–60%) but requires precise control over reaction conditions to avoid over-oxidation.
Intramolecular Aza-Wittig Cyclization
Intramolecular aza-Wittig reactions offer a streamlined pathway for benzothiadiazine formation. Starting from an azido-sulfonamide intermediate, triphenylphosphine-mediated cyclization generates the heterocyclic ring. For the target compound:
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Sulfonyl Chloride Preparation : 4-Fluorophenylmethylsulfonic acid is converted to its sulfonyl chloride using oxalyl chloride.
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Azide Introduction : Reaction with sodium azide replaces the chloride, forming the azido intermediate.
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Cyclization : Treating the azide with triphenylphosphine in THF facilitates the aza-Wittig reaction, forming the benzothiadiazine core.
While this method avoids harsh oxidation steps, yields are variable (30–50%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting efficiencies and challenges:
Optimization and Scalability Challenges
Purification Techniques
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. Key steps include:
- Ring formation : Cyclization of sulfonamide intermediates (e.g., 2-chlorosulfonylbenzoyl chloride) with hydrazine derivatives under controlled pH and temperature .
- Substitution : Introduction of the 4-fluorophenylmethyl group via nucleophilic alkylation or coupling reactions, requiring solvents like DMF and catalysts such as K₂CO₃ .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) must be systematically tested using Design of Experiments (DoE) to maximize yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing fluorophenyl protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for comparing with carbonic anhydrase-bound analogs (e.g., PDB ID: 6UGQ) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with carbonic anhydrase isoforms?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to carbonic anhydrase IX (CA-IX), focusing on the fluorophenyl group’s role in hydrophobic pocket interactions .
- In vitro assays : Measure inhibition constants (Kᵢ) using stopped-flow CO₂ hydration assays. Compare selectivity against CA-II (e.g., SB4-202 in PDB ID: 6UGQ) to identify isoform-specific effects .
- Structure-Activity Relationship (SAR) : Modify the benzothiadiazine core (e.g., substituent electronegativity) and correlate with IC₅₀ values .
Q. How can contradictions in reported biological activities of structurally analogous compounds be resolved?
- Methodology :
- Meta-analysis : Compare datasets from similar benzothiadiazine derivatives (e.g., antimicrobial vs. anticancer activities) using tools like Principal Component Analysis (PCA) to identify confounding variables (e.g., assay conditions) .
- Dose-response profiling : Re-evaluate potency across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-type-specific effects .
- Computational modeling : Apply QSAR models to predict bioactivity cliffs caused by minor structural differences (e.g., fluorophenyl vs. dichlorophenyl groups) .
Q. What strategies are effective for resolving enantiomeric mixtures of related thiadiazine derivatives, and how does stereochemistry impact bioactivity?
- Methodology :
- Chiral Chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers, validated by circular dichroism (CD) .
- Pharmacological profiling : Test isolated enantiomers in enzyme inhibition assays (e.g., CA-IX) to identify stereospecific binding. For example, (3aR,7aR) enantiomers may exhibit 10-fold higher affinity than (3aS,7aS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
